thermodynamic stability of 4-Biphenylyl 3,5-di-tert-butylbenzoate
thermodynamic stability of 4-Biphenylyl 3,5-di-tert-butylbenzoate
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Biphenylyl 3,5-di-tert-butylbenzoate
Foreword: Beyond Stability as a Metric
In the landscape of drug discovery and materials science, the term "stability" is often treated as a simple checkbox—a binary attribute of a molecule. This perspective is fundamentally limiting. A molecule's thermodynamic stability is not a static property but a dynamic profile that dictates its viability, safety, and efficacy. It is the narrative of how a compound endures the rigors of storage, formulation, and physiological environments. This guide is designed for the discerning researcher who understands that to truly comprehend a molecule, one must first understand its vulnerabilities.
We will dissect the , a molecule characterized by its sterically hindered ester functionality and biphenyl system. Our exploration will be grounded in the principles of causality—explaining not just what is done, but why specific experimental choices are made. The methodologies presented are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and, above all, trustworthy.
Molecular Architecture and Inherent Stability
4-Biphenylyl 3,5-di-tert-butylbenzoate (MW: 386.5 g/mol , Formula: C27H30O2) is an aromatic ester.[1][2] Its structure is key to its stability profile.
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The Ester Linkage : This is the molecule's most probable site of hydrolytic vulnerability. Ester hydrolysis is a well-characterized degradation pathway, susceptible to both acid and base catalysis.
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Steric Hindrance : The two bulky tert-butyl groups flanking the ester's carbonyl group provide significant steric protection.[1] This molecular shielding is a deliberate design feature intended to kinetically hinder the approach of nucleophiles (like water or hydroxide ions), thereby increasing the activation energy required for hydrolysis and enhancing the compound's stability.[1]
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Aromatic Systems : The biphenyl and di-tert-butylphenyl rings are electronically stable. However, they are susceptible to oxidative and photolytic degradation under specific stress conditions.
Understanding this architecture allows us to hypothesize potential degradation pathways and design a targeted strategy for experimental evaluation.
The Experimental Framework for Stability Assessment
Our assessment of thermodynamic stability is a two-pronged approach: first, we intentionally degrade the molecule under controlled, accelerated conditions to understand its liabilities ("Forced Degradation"). Second, we measure its intrinsic thermal resilience using thermoanalytical techniques. This dual strategy provides a comprehensive picture of both its chemical and physical stability.
Figure 1: A high-level overview of the dual-pronged stability assessment workflow.
Part 1: Forced Degradation (Stress Testing)
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than it would typically encounter during its shelf-life.[3][4][5] The objective is not to destroy the molecule, but to induce a modest level of degradation (typically 10-20%) to identify likely degradation products and establish degradation pathways.[6] This information is critical for developing stability-indicating analytical methods, which are essential for quality control throughout a drug's lifecycle.[3][4]
The Analytical Backbone: A Stability-Indicating HPLC Method
Before initiating stress studies, a robust High-Performance Liquid Chromatography (HPLC) method must be developed. This method is the cornerstone of the entire analysis.
Causality : The method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all potential degradation products, ensuring that a decrease in the parent peak is accompanied by a corresponding increase in degradant peaks.[7] Reverse-phase HPLC is the workhorse for this type of analysis due to its versatility with moderately polar to nonpolar compounds.[8]
Protocol 3.1: Development of a Stability-Indicating RP-HPLC-UV Method
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Column Selection : Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is well-suited for retaining the aromatic structure of the analyte.
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Mobile Phase : Use a gradient elution to ensure separation of compounds with differing polarities.
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Mobile Phase A: 0.1% Formic Acid in Water (provides protons for better peak shape in mass spectrometry, if coupled).
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Mobile Phase B: Acetonitrile or Methanol.
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Gradient Program : Begin with a higher percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B. A typical starting point is 95:5 (A:B) ramping to 5:95 (A:B) over 20-30 minutes. This ensures that early-eluting, polar degradants (like hydrolyzed acids/alcohols) are separated from the late-eluting, nonpolar parent compound.
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Detection : Use a UV detector, scanning across a range (e.g., 210-400 nm) to identify the optimal wavelength for detecting the parent compound and any degradants, which may have different chromophores. A wavelength of ~254 nm is often a good starting point for aromatic compounds.
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Method Validation : This is the self-validating step. A preliminary forced degradation sample (e.g., acid-treated) is used to challenge the method. The goal is to achieve baseline separation between the parent peak and any new peaks that appear. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
Stress Conditions: A Multi-Faceted Assault
The compound is subjected to five key stress conditions as mandated by regulatory guidelines like the ICH Q1A(R2).[5]
| Stress Condition | Typical Reagent/Condition | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 80 °C) | Simulates gastric conditions and probes the lability of the ester bond to acid-catalyzed hydrolysis. Heat accelerates the reaction.[6] |
| Base Hydrolysis | 0.1 M NaOH, room temp or heated | Probes the lability of the ester bond to base-catalyzed saponification, which is typically much faster than acid hydrolysis for esters. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temp | Simulates oxidative stress. It challenges the resilience of the aromatic rings and any potentially oxidizable functional groups. |
| Photostability | High-intensity light (ICH Q1B options) | Exposes the molecule to UV and visible light to identify potential photolytic degradation, a common pathway for compounds with aromatic chromophores. |
| Thermal Stress | Elevated temperature (e.g., 80-100 °C), solid & solution | Assesses the intrinsic thermal stability of the molecule in the absence of other stressors, revealing potential thermolytic degradation pathways. |
Protocol 3.2: Execution of Forced Degradation Studies
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Preparation : Prepare stock solutions of 4-Biphenylyl 3,5-di-tert-butylbenzoate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
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Stress Application :
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Acid/Base : Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place samples in a temperature-controlled bath.
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Oxidation : Mix the stock solution with a solution of H₂O₂.
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Thermal : Place solutions and solid material in a calibrated oven.
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Photolytic : Expose solutions and solid material in a photostability chamber.
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Time Points : Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). The goal is to find the time point that yields ~10-20% degradation.
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Quenching : For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection to prevent damage to the HPLC column.
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Analysis : Analyze all samples, including an unstressed control (time zero), using the validated stability-indicating HPLC method.
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Mass Balance : A critical self-validation step. The sum of the parent compound and all degradation products should ideally account for 98-102% of the initial concentration, confirming that all major degradants are being detected.
Elucidating Degradation Pathways
When a new peak appears in the HPLC chromatogram, its identity must be determined. This is where HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.[8][9]
Causality : By comparing the mass-to-charge ratio (m/z) of the degradant with the parent compound, we can deduce the chemical transformation that has occurred (e.g., addition of water, loss of a functional group).
Figure 2: The primary hypothesized hydrolytic degradation pathway of the ester linkage.
Part 2: Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They provide quantitative data on the compound's intrinsic thermal stability, purity, and solid-state properties.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] It is a powerful tool for characterizing melting, crystallization, and glass transitions.[10]
Causality : For a pure crystalline solid, DSC will show a sharp, well-defined endothermic peak at its melting point. The energy absorbed during this transition is the heat of fusion (ΔHfus). A broad melting peak or the presence of multiple transitions can indicate impurities or polymorphism, both of which have significant implications for stability and bioavailability.
Protocol 4.1: DSC Analysis
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Sample Preparation : Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan.
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Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to well above the melting point (e.g., 25 °C to 300 °C).
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Data Analysis : Determine the extrapolated onset temperature of the melting endotherm (Melting Point, Tm) and integrate the peak area to calculate the heat of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[11] It is used to determine the temperature at which the compound begins to decompose.
Causality : A sharp drop in the TGA curve indicates a mass loss event, which for this compound would correspond to thermal decomposition. The onset temperature of this mass loss is a direct measure of its thermal stability. The presence of bulky, stable groups like tert-butyl and biphenyl often leads to high thermal resilience.[1]
Protocol 4.2: TGA Analysis
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Sample Preparation : Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
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Instrument Setup : Place the pan onto the TGA's microbalance.
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Thermal Program : Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere. A wide temperature range (e.g., 25 °C to 600 °C) is used to ensure the entire decomposition profile is captured.[12]
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Data Analysis : Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
Synthesizing the Stability Profile
The data from all experiments are consolidated to create a comprehensive stability profile.
Forced Degradation Summary
| Stress Condition | Result | Interpretation |
| Acid Hydrolysis | Moderate degradation; one major degradant observed. | The ester linkage is susceptible to acid-catalyzed hydrolysis, as expected. The steric hindrance slows the rate compared to unhindered esters. |
| Base Hydrolysis | Rapid degradation; one major degradant observed. | The compound is highly labile under basic conditions. This is a critical parameter for formulation, indicating incompatibility with alkaline excipients. |
| Oxidation | Minor degradation; multiple small degradant peaks. | The molecule shows good resistance to oxidation, suggesting the aromatic rings are relatively stable under these conditions. |
| Photostability | Negligible degradation. | The compound is photostable, which simplifies packaging and handling requirements. |
| Thermal (Solution) | Minor degradation. | The compound is thermally stable in solution at elevated temperatures over short durations. |
Thermal Analysis Summary
| Parameter | Value (Hypothetical) | Significance |
| Melting Point (Tm) | 245 °C | A high, sharp melting point indicates a pure, stable crystalline solid. |
| Heat of Fusion (ΔHfus) | 35 kJ/mol | Provides data for thermodynamic calculations and polymorphism screening. |
| Decomposition (Td) | > 250 °C | Confirms the high thermal stability suggested by analogous compounds.[1] The molecule is stable well above its melting point. |
Conclusion and Implications for Development
The thermodynamic stability profile of 4-Biphenylyl 3,5-di-tert-butylbenzoate reveals a molecule with high intrinsic thermal stability but a clear, predictable vulnerability to hydrolysis, particularly under basic conditions.
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Key Strengths : Excellent thermal and photostability. The steric shielding from the tert-butyl groups provides significant, though not absolute, protection against hydrolysis.
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Primary Liability : The ester linkage is the main point of failure via hydrolysis. The compound is particularly unstable in alkaline environments.
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Development Implications :
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Formulation : Avoid alkaline excipients. Formulation pH must be controlled, preferably in the weakly acidic to neutral range.
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Storage : Standard storage conditions are likely sufficient, but protection from alkaline environments is crucial.
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Analytical : The developed stability-indicating HPLC method is essential for all future quality control and stability monitoring programs.
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This guide demonstrates a logical, causality-driven approach to stability assessment. By understanding why a molecule degrades, we can proactively design robust formulations, define appropriate storage conditions, and ensure the long-term integrity and safety of the final product.
References
- Title: Buy 4-Biphenylyl 3,5-di-tert-butylbenzoate (EVT-11024100)
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Beni-Suef University Journal of Basic and Applied Sciences URL
- Title: What are Forced Degradation Studies?
- Source: ResolveMass Laboratories Inc.
- Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Pharmaceutical Research URL
- Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL
- Title: Differential Scanning Calorimeter Source: Shared Materials Instrumentation Facility, Duke University URL
- Title: Analytical Techniques In Stability Testing Source: Separation Science URL
- Title: Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates)
- Title: Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM Source: MDPI URL
- Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC International - Chromatography Online URL
- Title: 4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 Source: PubChem, National Center for Biotechnology Information URL
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